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Compound of Interest

Compound Name: 3-Benzyl-1,5,3-dioxazepane

Cat. No.: B1344364

In the realm of chemical sciences, particularly within drug discovery and materials
development, the unambiguous determination of a molecule's structure is the bedrock upon
which all further research is built. The identity, connectivity, and three-dimensional arrangement
of atoms dictate a compound's physical, chemical, and biological properties. This guide
addresses the structural elucidation of 3-benzyl-1,5,3-dioxazepane (CAS: 1019208-03-7,
Molecular Formula: C11H1sNOz2), a heterocyclic compound featuring a seven-membered
dioxazepane core.[1][2] While not as common as five- or six-membered rings, seven-
membered heterocycles are integral to a variety of biologically active molecules.[3][4]

This document eschews a rigid, templated format. Instead, it presents a logical, integrated
workflow that mirrors the process a senior scientist would follow. We begin with rapid, high-
level characterization and progressively build a more detailed and irrefutable structural model.
Each step is designed to be self-validating, where the conclusions from one technique are
corroborated and refined by the next. The causality behind each experimental choice is
explained, providing not just a protocol, but a strategic framework for molecular problem-
solving.

Part 1: Foundational Analysis - Molecular Weight
and Elemental Composition via Mass Spectrometry

Expertise & Causality: The logical first step in identifying any new compound is to answer two
fundamental questions: "How much does it weigh?" and "What is it made of?" High-Resolution
Mass Spectrometry (HRMS) provides definitive answers to both. We employ this technique at
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the outset to confirm the molecular formula and to gain initial structural clues from

fragmentation patterns. Electrospray lonization (ESI) is chosen as the ionization method due to

its soft nature, which ensures that we observe the intact molecular ion, in this case, the

protonated species [M+H]™.

Experimental Protocol: High-Resolution Mass
Spectrometry (HRMS-ESI)

Sample Preparation: Dissolve approximately 0.1 mg of 3-benzyl-1,5,3-dioxazepane in 1 mL
of HPLC-grade methanol containing 0.1% formic acid. The acid facilitates protonation for
observation in positive ion mode.

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with
an ESI source.

Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10
puL/min.

Source Parameters:

lonization Mode: Positive

[¢]

o

Capillary Voltage: 3.5 kV

o

Gas Temperature: 300 °C

[¢]

Nebulizer Pressure: 1.5 Bar

Data Acquisition: Acquire data over a mass range of m/z 50-500. Perform a tandem MS
(MS/MS) experiment by isolating the [M+H]* peak and subjecting it to collision-induced
dissociation (CID) to observe fragment ions.

Data Interpretation & Predicted Fragmentation

The molecular weight of C11H1sNOz2 is 193.1103 g/mol . The HRMS experiment should yield an

[M+H]* ion with an m/z value extremely close to 194.1179. The primary fragmentation

pathways are predictable based on the structure's weakest bonds and the stability of the
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resulting fragments. The N-benzyl bond is prone to cleavage, leading to the highly stable
benzyl cation or tropylium ion. Fragmentation of the dioxazepane ring is also expected.[5][6]

Table 1: Predicted HRMS and MS/MS Fragmentation Data

m/z (Predicted) Formula Description

104.1179 [(CasHisNOs]* Protonated molecular ion
. 1116 2

[M+H]*

Loss of benzyl radical ([M-
103.0706 [CsHaNO2]*

C7H7]%)

Benzyl cation, likely
91.0542 [C7HA]* rearranging to the stable

tropylium ion

Visualization: Predicted Fragmentation Pathway

[C11H15NO2 + H]*
m/z = 194.1179
- CsHsNO:2 - C/Hy
- v

[C7H7]* (

< [CsHoNO2]* )
m/z = 91.0542 _
(Tropylium lon) m/z = 103.0706

Click to download full resolution via product page

Caption: Predicted fragmentation of 3-benzyl-1,5,3-dioxazepane in MS/MS.

Part 2: Functional Group Analysis via Infrared (IR)
Spectroscopy
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Expertise & Causality: Following mass spectrometry, a rapid and non-destructive confirmation
of the functional groups present is performed using Fourier-transform infrared (FT-IR)
spectroscopy. This technique is crucial for verifying the presence of expected bonds (C-O
ethers, C-N amine, aromatic C-H) and, just as importantly, the absence of functional groups
from potential starting materials or side products, such as hydroxyl (-OH) or carbonyl (C=0)
groups. Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal
sample preparation.

Experimental Protocol: FT-IR (ATR)

o Sample Preparation: Place a small, solvent-free sample of the compound directly onto the
ATR crystal.

e Background Scan: Perform a background scan of the empty ATR crystal to subtract
atmospheric H20 and CO: signals.

o Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the
spectrum.

o Data Acquisition: Scan over the range of 4000-600 cm~! with a resolution of 4 cm~1. Average
16-32 scans to improve the signal-to-noise ratio.

Data Interpretation

The IR spectrum will provide a characteristic fingerprint for the molecule. The key is to identify
diagnostic peaks that confirm major structural features.

Table 2: Predicted Diagnostic IR Absorption Bands
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Wavenumber . . .
( 1 Intensity Vibrational Mode Structural Feature
cm-
) Aromatic (Benzyl
3100-3000 Medium-Weak C-H Stretch
Group)
2980-2850 Medium C-H Stretch Aliphatic (CH2)
~1495, ~1450 Medium C=C Stretch Aromatic Ring
Ether Linkages in
1250-1050 Strong C-O Stretch _
Ring
1200-1020 Medium C-N Stretch Tertiary Amine

The absence of strong, broad peaks around 3500-3200 cm~* (O-H stretch) and sharp, strong
peaks around 1700 cm~! (C=0 stretch) would validate the successful formation of the target
structure over potential precursors.[3][7]

Part 3: Definitive Connectivity Mapping via Nuclear
Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise
atomic connectivity of an organic molecule in solution. A single *H or 3C spectrum is rarely
sufficient. A comprehensive suite of 1D and 2D experiments is required to build the molecular
framework piece by piece, ensuring each connection is supported by unambiguous data. This
multi-pronged approach provides the highest level of confidence.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform
(CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal standard.

e Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
e 1D Experiments:

o Acquire a standard *H NMR spectrum.
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o Acquire a proton-decoupled 3C NMR spectrum.

o Acquire a DEPT-135 spectrum to differentiate carbon types (CH/CHs positive, CH2
negative).

o 2D Experiments:

o COSY (Correlation Spectroscopy): To identify scalar-coupled protons (*H-*H vicinal
coupling).

o HSQC (Heteronuclear Single Quantum Coherence): To identify protons directly attached to
carbons (1J-CH).

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings
between protons and carbons (2J-CH and 3J-CH), which is critical for connecting non-
protonated carbons and different spin systems.

Visualization: Logical NMR Workflow
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Caption: Integrated workflow for structural assembly using NMR experiments.
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Data Interpretation and Predicted Spectra

The structure of 3-benzyl-1,5,3-dioxazepane has several key features that will be reflected in
its NMR spectra:

o Symmetry: The molecule is Ci-symmetric, meaning all 11 carbons and all 15 protons are
chemically non-equivalent and should produce unique signals.

o Diastereotopicity: The seven-membered ring is chiral and conformationally mobile. This
environment renders the two protons on the benzyl CHz group diastereotopic, meaning they
are non-equivalent and should appear as a pair of doublets (an AB quartet). Similarly, the
four CH:z protons within the dioxazepane ring (at C2, C4, C6, C7) are also diastereotopic.[8]

Table 3: Predicted *H and *C NMR Data (in CDCls, 400 MHz)
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Key
. Carbon .
Predicted Predicted o ] HMBC
. . Type ] Multiplicit Integratio .
Position 13C Shift 'H Shift Correlatio
(DEPT- y n
(ppm) (ppm) ns (from
135)
'H to *3C)
C-2, C-4,
Benzyl- ~3.8 (AB
~60 CH2 (+) d, d 2H Benzyl-
CH:2 quartet) )
Cipso
Benzyl-
) ~138 C - - - -
Cipso
C-para,
Benzyl-
~129 CH (+) ~7.2-7.4 m 2H Benzyl-
Cortho
CH:2
Benzyl- C-ipso, C-
~128 CH (+) ~7.2-7.4 m 2H
Cmeta ortho
Benzyl-
~127 CH (+) ~7.2-7.4 m 1H C-ortho
Cpara
Cc2 ~90-95 CHz (-) ~4.8-5.0 m 2H C4
C2,
C4 ~75-80 CHz (-) ~3.5-3.7 m 2H Benzyl-
CH:2
C6 ~70-75 CHz (-) ~4.0-4.2 t 2H C7
Cc7 ~70-75 CHz (-) ~4.0-4.2 t 2H C6

Note: Chemical shifts are estimations based on analogous structures and may vary.[9][10] The
HMBC correlations are the most critical data points for confirming the final structure. For
instance, a correlation from the benzyl CHz protons to carbons C2 and C4 would irrefutably link
the benzyl group to the nitrogen atom at position 3, which is situated between C2 and CA4.
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Part 4: Unambiguous 3D Structure via Single-
Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides a robust 2D structure, it
offers limited insight into the molecule's preferred three-dimensional shape. Single-Crystal X-
ray Crystallography is the gold standard, providing an unambiguous and high-precision map of
atomic positions in the solid state. This is the only technique that can definitively resolve the
conformation (e.g., chair, boat, twist) of the seven-membered dioxazepane ring.

Experimental Protocol: X-ray Diffraction

o Crystal Growth: High-quality single crystals are paramount. This is often the most
challenging step.

o Method: Slow evaporation of a saturated solution of the compound in a suitable solvent
system (e.g., ethyl acetate/hexane, dichloromethane/pentane) at room temperature.

o Crystal Mounting: Select a suitable, defect-free crystal (typically 0.1-0.3 mm) and mount it on
a goniometer head.

o Data Collection:

o Use a diffractometer equipped with a Mo Ka (A = 0.71073 A) or Cu Ka (A = 1.5418 A)
radiation source.

o Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and
improve data quality.

o Collect a full sphere of diffraction data.
e Structure Solution and Refinement:
o Process the raw data to obtain reflection intensities.

o Solve the structure using direct methods or Patterson methods to find the initial atomic
positions.
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o Refine the structural model against the experimental data to optimize atomic coordinates
and thermal parameters.

Visualization: Crystallography Workflow
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Caption: The workflow from a purified compound to a final crystal structure.

Expected Results and Conformational Analysis

The X-ray analysis will confirm the connectivity established by NMR and provide precise bond
lengths and angles. The key output will be the conformation of the seven-membered ring. Such
rings are flexible and can adopt several low-energy conformations, most commonly a twist-
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chair or twist-boat conformation to minimize torsional strain and transannular interactions.[11]
[12] The analysis will reveal the exact puckering parameters and the orientation of the benzyl
substituent (axial vs. equatorial preference).

Conclusion

The structural elucidation of 3-benzyl-1,5,3-dioxazepane is achieved not by a single
experiment, but by the strategic integration of multiple, complementary analytical techniques.
Mass spectrometry provides the foundational molecular formula. Infrared spectroscopy
confirms the functional group landscape. A comprehensive suite of 1D and 2D NMR
experiments meticulously maps the atomic connectivity. Finally, X-ray crystallography delivers
an unambiguous three-dimensional structure, serving as the ultimate validation of the
preceding spectroscopic data. This rigorous, multi-faceted approach ensures the highest
degree of scientific integrity and provides the trustworthy structural foundation necessary for
any subsequent research or application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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